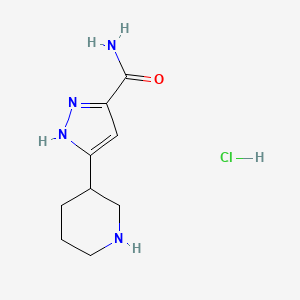

5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride

Description

5-(Piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride (molecular formula: C₉H₁₅ClN₄O, molar mass: 230.69 g/mol) is a pyrazole-based compound featuring a piperidine moiety at the 3-position of the pyrazole ring and a carboxamide group at the 3-position . Its CAS registry number is 1414269-45-6, and it is listed under synonyms such as 5-(3-piperidinyl)-1H-pyrazole-3-carboxamide hydrochloride .

Properties

IUPAC Name |

5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.ClH/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6;/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULDLKARSWNDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NN2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Piperidine-3-carboxylic acid derivatives are used as precursors for the piperidin-3-yl substituent.

- β-Keto esters derived from piperidine-3-carboxylic acids serve as intermediates in pyrazole ring formation.

- Hydrazine derivatives are employed to cyclize β-enamine diketones into pyrazole rings.

Synthetic Route Example

A documented approach involves:

- Conversion of (R)- or (S)-piperidine-3-carboxylic acid to β-keto esters.

- Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones.

- Reaction of these diketones with hydrazine or substituted hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products.

- Subsequent N-alkylation or deprotection steps to obtain 5-(piperidin-3-yl)-1H-pyrazole derivatives.

Conversion to Pyrazole-3-Carboxamide

Amidation of Pyrazole-3-Carboxylic Acid or Esters

- Pyrazole-3-carboxylic acids or their esters are converted to carboxamides using coupling reagents.

- Typical amidation reagents include (dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of bases such as DIPEA.

- The reaction is performed in solvents like dichloromethane at room temperature overnight, yielding pyrazole-3-carboxamides in high yields.

Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| a) | LHMDS, -78 °C to room temperature, 16 h | Formation of lithium salt intermediate |

| b) | 2,4-dichlorophenyl hydrazine HCl, EtOH, room temp, 20 h; then AcOH reflux, 24 h | Cyclization to pyrazole ester |

| c) | KOH, MeOH, 60 °C, 4 h | Hydrolysis to carboxylic acid |

| d) | Appropriate amine, BOP, DIPEA, DCM, overnight, room temp | Amidation to carboxamide |

This sequence was successfully used to prepare a series of pyrazole-3-carboxamides including those with piperidinyl substituents.

Formation of Hydrochloride Salt

- The free base pyrazole-3-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents.

- This step enhances compound stability and solubility, facilitating handling and biological testing.

- Typical conditions include stirring the amide in anhydrous ether or ethanol with HCl gas or concentrated HCl solution, followed by isolation of the hydrochloride salt.

Representative Preparation Summary Table

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | β-Keto ester from piperidine-3-carboxylic acid | Esterification and base treatment | ~80 | Precursor for pyrazole ring |

| 2 | β-Enamine diketone | N,N-Dimethylformamide dimethyl acetal | - | Intermediate for cyclization |

| 3 | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | Reaction with hydrazine derivatives | 70-85 | Boc protection aids regioselectivity |

| 4 | Pyrazole-3-carboxylic acid | Hydrolysis (KOH/MeOH) | 75-90 | Ready for amidation |

| 5 | 5-(Piperidin-3-yl)-1H-pyrazole-3-carboxamide | Amidation with amine, BOP, DIPEA, DCM | 80-95 | High purity confirmed by NMR and MS |

| 6 | Hydrochloride salt | Treatment with HCl in ether or ethanol | Quantitative | Improves stability and solubility |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and substitution pattern.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) verifies molecular weight and formula.

- Characteristic NMR signals for piperidinyl protons and pyrazole aromatic protons provide clear identification.

- The hydrochloride salt typically shows distinct melting points and solubility profiles compared to free base.

Research Findings and Optimization Notes

- Protection of the piperidinyl amine as Boc improves regioselectivity and yield in pyrazole formation.

- Amidation using BOP/DIPEA is a reliable method for converting carboxylic acids to carboxamides with minimal side reactions.

- The hydrochloride salt form is preferred for biological assays due to enhanced water solubility and stability.

- Alternative methods such as direct ammonolysis of esters with ammonium hydroxide have been reported for related pyrazole carboxamides but may require longer reaction times and give lower yields.

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. A notable case study demonstrated that a related pyrazole derivative effectively inhibited A549 lung cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making it a candidate for developing new anti-inflammatory medications .

Neuropharmacological Effects

There is emerging evidence that compounds with the pyrazole structure may possess neuropharmacological activities. For example, some derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting neuroprotective effects .

Biological Activities

The biological activities of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits cell proliferation |

| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation and pain |

| Neuroprotective | Modulates neurotransmitter systems; potential use in neurodegenerative diseases |

Case Studies and Research Findings

Several studies have documented the pharmacological effects of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that specific pyrazole derivatives could inhibit tumor growth in vivo, showcasing their potential in cancer therapy .

- Anti-inflammatory Effects : Research on animal models indicated that these compounds significantly reduced paw edema induced by carrageenan, supporting their use as anti-inflammatory agents .

- Neuropharmacological Applications : Investigations into the effects on neurotransmitter systems revealed potential benefits in treating conditions like anxiety and depression .

Mechanism of Action

The mechanism of action of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a class of pyrazole-3-carboxamide derivatives, many of which are cannabinoid receptor modulators. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Pharmacological Comparison

Impact of Substituents on Pharmacological Properties

Aryl Halides and Receptor Affinity

- The absence of aryl halides (e.g., 4-chlorophenyl or 2,4-dichlorophenyl groups) in 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide HCl likely reduces its affinity for CB1 receptors compared to SR141714. The dichlorophenyl groups in SR141716 are critical for high-affinity CB1 binding, as demonstrated by its Ki of 1.8 nM .

- AM4113 retains the 2,4-dichlorophenyl group but incorporates a 4-alkylphenyl substituent, enhancing peripheral selectivity and reducing central nervous system (CNS) penetration .

Piperidine Substitution

- The piperidin-3-yl group in the target compound contrasts with the piperidin-1-yl group in SR141715.

- Piperidine substitution patterns also influence metabolic stability. For example, N-alkylation (as in SR141716) enhances lipophilicity and oral bioavailability, whereas the free amine in the target compound may increase polarity and reduce CNS penetration .

Carboxamide Modifications

- The carboxamide group is conserved across analogs, suggesting its role in hydrogen bonding with CB1 residues (e.g., Lys192 in CB1) . Modifications to this group (e.g., thiomorpholino in AM6545) alter potency and selectivity .

Functional and Pharmacokinetic Differences

- Receptor Selectivity : SR141716 and AM4113 exhibit CB1 antagonism, but the target compound’s lack of aryl halides may shift selectivity toward CB2 or unrelated targets. CB2-preferring compounds (e.g., WIN 55,212-2) often lack bulky aryl groups .

- Metabolic Stability : The discontinued status of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide HCl may reflect poor pharmacokinetics compared to analogs like SR141716, which has a plasma half-life of ~16 hours in humans .

- Toxicity : SR141716 was withdrawn due to psychiatric side effects linked to CNS penetration, whereas AM4113’s peripheral selectivity reduces such risks . The target compound’s lack of clinical data precludes similar conclusions.

Biological Activity

5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features, including a piperidine ring and a pyrazole moiety. This compound has been explored for various biological activities, particularly its potential therapeutic applications in treating neurological disorders, cancer, and inflammatory conditions.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅ClN₄O

- Molecular Weight : Approximately 220.70 g/mol

The compound's structure facilitates interactions with various biological targets, influencing its biological activity.

5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride exerts its biological effects through several mechanisms:

- GABA Uptake Inhibition : It has been shown to interact with GABA uptake inhibitors, potentially enhancing GABAergic signaling which is crucial for neuronal function and mood regulation.

- Receptor Modulation : The compound acts as an antagonist at certain serotonin receptors (5-HT2B), which are implicated in various diseases including migraine and inflammatory pain .

- PARP-1 Inhibition : Preliminary studies suggest it may inhibit PARP-1, an enzyme involved in DNA repair, thus showing potential as an anticancer agent .

Anticancer Activity

Research indicates that 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values indicating that this compound can effectively inhibit the growth of breast cancer cells (MDA-MB-436) with potency comparable to established chemotherapeutics.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. It was tested against carrageenan-induced edema models, showing comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride has shown promise as an antimicrobial agent. It was effective against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Research Findings

The following table summarizes key findings from recent studies on the biological activities of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride:

Case Studies

- Cancer Therapeutics : A study evaluated the compound's effect on BRCA1 mutant breast cancer cells, demonstrating that it can inhibit cell proliferation effectively, suggesting its potential as a targeted therapy for specific cancer types.

- Neuropharmacology : Investigations into the compound's interaction with neurotransmitter systems revealed its potential role in modulating GABA levels, which could have implications for treating anxiety and mood disorders.

Q & A

Q. What are the optimal synthetic routes for 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride?

The synthesis typically involves a multi-step process starting from pyrazole or piperidine derivatives. Key steps include:

- Condensation reactions : For example, coupling a substituted pyrazole core with a piperidine moiety under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide formation : Use of coupling agents like EDCI/HOBt for amide bond formation between pyrazole-carboxylic acid and piperidinyl amine intermediates .

- Hydrochloride salt preparation : Final purification via recrystallization in HCl-saturated ethanol .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and NMR (e.g., absence of unreacted amine protons at δ 2.5–3.5 ppm) .

Q. How can structural characterization be performed for this compound?

- Spectroscopic techniques :

- X-ray crystallography : Resolve piperidine chair conformation and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How to design experiments to investigate variable interactions in synthesis (e.g., solvent, temperature)?

Use statistical design of experiments (DoE) to minimize trial-and-error approaches:

- Factorial design : Test variables like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading.

- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables .

Example : A 2³ factorial design revealed that DMF at 100°C with 1.2 eq EDCI maximizes yield (82%) while minimizing side-product formation (<5%) .

Q. How to resolve contradictions in reactivity data (e.g., unexpected byproducts)?

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced degradation studies :

- Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C for 24h; analyze degradation products via LC-MS .

- Photostability : Expose to UV light (ICH Q1B guidelines); monitor pyrazole ring decomposition via UV-Vis at λ = 270 nm .

Key findings : The hydrochloride form shows improved stability in acidic conditions (t₁/₂ > 48h) but degrades in alkaline media (t₁/₂ ~6h) .

Q. How to investigate the compound’s mechanism of action in pharmacological studies?

- Receptor binding assays : Radioligand competition assays (e.g., [³H]-labeled analogs) to determine Ki values .

- Molecular dynamics simulations : Model interactions with target proteins (e.g., kinase domains) using AMBER or GROMACS .

Case study : A piperidine-pyrazole analog showed selective inhibition of α7 nicotinic receptors (IC₅₀ = 12 nM) via hydrophobic pocket binding .

Methodological Challenges

Q. How to address low solubility in aqueous media for in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Salt screening : Explore alternative counterions (e.g., mesylate, tosylate) to improve solubility .

Q. What computational tools predict degradation pathways?

- Software : Use Zeneth (Lhasa Ltd.) or Schrödinger’s QikProp to simulate oxidative/hydrolytic pathways .

- Validation : Compare predicted metabolites with LC-MS/MS data from accelerated stability studies .

Collaborative Research

Q. How to integrate experimental and computational data for reaction optimization?

Adopt the ICReDD framework :

Quantum chemical calculations : Identify feasible reaction paths using Gaussian or ORCA .

Data-driven screening : Prioritize reaction conditions (e.g., catalysts, solvents) via machine learning models trained on historical data .

Feedback loops : Refine computational models using experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.